Adrenochrome

Description

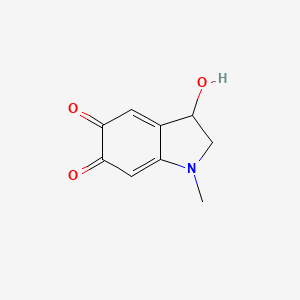

Pigment obtained by the oxidation of epinephrine.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-1-methyl-2,3-dihydroindole-5,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-10-4-9(13)5-2-7(11)8(12)3-6(5)10/h2-3,9,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHLQSHHTJORHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C2=CC(=O)C(=O)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871530 | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54-06-8, 7506-92-5 | |

| Record name | Adrenochrome | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adrenochrome | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adrenochrome | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-1-methylindoline-5,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADRENOCHROME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70G54NQL71 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Formation of Adrenochrome from Epinephrine Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical transformation of epinephrine into adrenochrome through oxidation. It delves into the underlying mechanisms, influential factors, and key intermediates of this process. This document summarizes quantitative data, details experimental protocols for synthesis and analysis, and visualizes the reaction pathways and experimental workflows. The content is tailored for researchers, scientists, and professionals in drug development who are interested in the chemical biology of catecholamines and their oxidation products.

Introduction

Epinephrine, a vital hormone and neurotransmitter, is susceptible to oxidation, leading to the formation of a variety of products, with this compound being a prominent and historically significant compound. The oxidation of epinephrine can occur through autoxidation or be catalyzed by enzymes and metal ions. The resulting product, this compound, is a pigment with a characteristic red color. While its physiological and pathological roles have been a subject of debate and research for decades, understanding its formation is crucial for studies related to catecholamine metabolism, neurodegenerative diseases, and cardiotoxicity. This guide aims to provide a detailed technical understanding of the oxidative transformation of epinephrine to this compound.

Chemical Mechanism of Epinephrine Oxidation

The oxidation of epinephrine to this compound is a multi-step process involving several reactive intermediates. The reaction can proceed via different pathways depending on the conditions, such as the presence of catalysts, pH, and oxidizing agents.

The generally accepted mechanism involves the following key steps[1]:

-

Oxidation of Epinephrine: The initial step is the two-electron oxidation of the catechol moiety of epinephrine to form epinephrine-o-quinone. This can be initiated by various oxidizing agents or occur spontaneously at alkaline pH.

-

Intramolecular Cyclization: The amino group in the side chain of epinephrine-o-quinone acts as a nucleophile and attacks the quinone ring, leading to the formation of a cyclized intermediate, leucothis compound. This cyclization is a rapid intramolecular reaction.

-

Oxidation of Leucothis compound: Leucothis compound is then oxidized to this compound. This step also involves a two-electron transfer.

A key intermediate in the radical pathway is the epinephrine semiquinone, which is formed through a one-electron oxidation of epinephrine. This radical can then be further oxidized to epinephrine quinone or participate in other radical reactions.

Factors Influencing the Reaction

Several factors significantly influence the rate and outcome of epinephrine oxidation:

-

pH: The rate of epinephrine autoxidation is highly dependent on pH, with the reaction being significantly faster in alkaline conditions.[2] This is because the deprotonation of the catechol hydroxyl groups facilitates their oxidation.

-

Oxygen: Molecular oxygen is a key oxidant in the autoxidation of epinephrine. The presence of reactive oxygen species (ROS) like superoxide radicals can accelerate the process.

-

Metal Ions: Transition metal ions, such as copper (Cu²⁺), iron (Fe³⁺), and manganese (Mn²⁺), can catalyze the oxidation of epinephrine. They can act as electron acceptors and facilitate the formation of reactive intermediates.

-

Enzymes: In biological systems, enzymes like tyrosinase and cytochrome oxidase can catalyze the oxidation of epinephrine to this compound.

-

Light: Epinephrine solutions are sensitive to light, which can promote photo-oxidation, leading to the formation of this compound and other degradation products.

Quantitative Data

The following tables summarize key quantitative data related to the oxidation of epinephrine and the properties of the involved compounds.

Table 1: Spectroscopic Data of Key Compounds

| Compound | Wavelength (λmax) | Molar Absorptivity (ε) | Solvent/Conditions | Reference |

| Epinephrine | ~280 nm | ~2,800 M⁻¹cm⁻¹ | Acidic solution | |

| This compound | ~300 nm, ~480 nm | ~3,900 M⁻¹cm⁻¹, ~4,020 M⁻¹cm⁻¹ | Aqueous solution | |

| Leucothis compound | ~285 nm | - | - | |

| Epinephrine-o-quinone | 388 nm, 274 nm | - | Micellar solution | [3] |

Table 2: Kinetic Parameters for Epinephrine Oxidation

| Condition | Oxidizing Agent | Rate Law | Rate Constant (k) | Reference |

| Organic media with acetic acid | Cetyltrimethylammonium dichromate (CTADC) | Fractional order with respect to CTADC and epinephrine | - | [4] |

| Alkaline medium (pH 10.65) | Autoxidation in the presence of sulfite | - | - | [2] |

| Ferrylmyoglobin-mediated oxidation | Ferrylmyoglobin/H₂O₂ | First order in adrenaline, second order in ferrylmyoglobin | - | |

| Electrochemical oxidation | - | First order | 1.921 × 10⁻⁴ s⁻¹ (apparent) |

Signaling Pathways and Cellular Effects of this compound

While epinephrine exerts its physiological effects through well-defined adrenergic receptors and downstream signaling cascades, the direct signaling pathways of this compound are not as clearly elucidated. Much of the research on this compound's biological effects has focused on its toxicity, which appears to be mediated primarily through oxidative stress and direct interaction with cellular components rather than specific receptor binding.

Mitochondrial Dysfunction

A primary target of this compound-induced cytotoxicity is the mitochondrion. This compound has been shown to inhibit mitochondrial respiration and oxidative phosphorylation. This impairment of mitochondrial function leads to a decrease in ATP production and can trigger downstream events leading to cell death.

Oxidative Stress

This compound is a redox-active molecule that can participate in redox cycling, leading to the generation of reactive oxygen species (ROS), such as superoxide radicals. This contributes to a state of oxidative stress within the cell, causing damage to lipids, proteins, and DNA.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound from epinephrine.

Synthesis of this compound using Potassium Ferricyanide

This protocol is adapted from established methods for the chemical synthesis of this compound.

Materials:

-

Epinephrine hydrochloride

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Sodium bicarbonate (NaHCO₃)

-

Distilled water

-

Acetic acid

-

Aminoguanidine hydrochloride (for stabilization, optional)

-

Sodium hydroxide (for pH adjustment, optional)

-

Beakers and flasks

-

Stirring plate and stir bar

-

Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

-

Prepare the Oxidant Solution: Dissolve potassium ferricyanide and sodium bicarbonate in distilled water in a beaker.

-

Prepare the Epinephrine Solution: Dissolve epinephrine hydrochloride in a dilute aqueous solution of acetic acid.

-

Initiate the Reaction: While stirring the oxidant solution, slowly add the epinephrine solution. The solution will turn a deep red color, indicating the formation of this compound.

-

Monitor the Reaction: The reaction progress can be monitored spectrophotometrically by measuring the absorbance at approximately 480 nm.

-

Stabilization (Optional): To stabilize the this compound, a solution of aminoguanidine hydrochloride can be added to the reaction mixture. This forms a more stable semicarbazone derivative.

-

Isolation of the Product: The product can be precipitated by adjusting the pH of the solution with sodium hydroxide. The precipitate is then collected by filtration, washed with cold water, and dried.

Spectrophotometric Analysis of Epinephrine Oxidation

This protocol describes a method for monitoring the kinetics of epinephrine oxidation.

Materials:

-

Epinephrine solution of known concentration

-

Buffer solution (e.g., phosphate buffer at a desired pH)

-

Oxidizing agent or catalyst (if not studying autoxidation)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare the Reaction Mixture: In a cuvette, mix the buffer solution and the epinephrine solution. If a catalyst is being used, add it to the buffer before adding the epinephrine.

-

Initiate the Reaction: The reaction can be initiated by adding the final component (e.g., the oxidizing agent or by adjusting the pH).

-

Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and start recording the absorbance spectrum over time. The formation of this compound can be monitored by the increase in absorbance at its characteristic wavelength (around 480 nm).

-

Data Analysis: The rate of the reaction can be determined by plotting the absorbance at 480 nm versus time and calculating the initial rate from the slope of the curve.

Experimental and Logical Workflows

The following diagrams illustrate typical workflows for studying the formation of this compound and its cellular effects.

Conclusion

The oxidation of epinephrine to this compound is a chemically and biologically significant process. This guide has provided a detailed overview of the reaction mechanism, influential factors, and key quantitative parameters. The provided experimental protocols and workflows serve as a practical resource for researchers in the field. While the direct signaling pathways of this compound remain an area for further investigation, its role in inducing mitochondrial dysfunction and oxidative stress is evident. A thorough understanding of the formation and biological effects of this compound is essential for advancing our knowledge of catecholamine metabolism and its implications in health and disease.

References

- 1. Kinetics and Mechanism of Epinephrine Autoxidation in the Presence of Plant Superoxide Inhibitors: A New Look at the Methodology of Using a Model System in Biological and Chemical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activation mechanism of the β2-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of this compound in stimulating the oxidation of catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]

adrenochrome's role in the "adrenochrome hypothesis" of schizophrenia

The Adrenochrome Hypothesis of Schizophrenia: A Technical Whitepaper

Abstract: The this compound hypothesis of schizophrenia, first proposed in the 1950s, posited that the abnormal metabolism of adrenaline (epinephrine) into the psychotomimetic compound this compound was a primary cause of the disorder. This document provides an in-depth technical guide to the core tenets of this hypothesis. It details the proposed biochemical pathways, summarizes the key experimental evidence and protocols as reported in the foundational literature, and presents the quantitative data that underpinned the theory. While the this compound hypothesis has been largely superseded by other models, notably the dopamine hypothesis, it represents a seminal, if controversial, chapter in the history of biological psychiatry. Modern research into oxidative stress and specific genetic factors, such as defects in glutathione S-transferase, has renewed interest in some of the peripheral mechanisms first explored by the proponents of this hypothesis.

Historical Context and Core Tenets

In the early 1950s, psychiatrists Abram Hoffer and Humphry Osmond, struck by the structural similarity between the hallucinogen mescaline and the endogenous catecholamine adrenaline, proposed a biochemical basis for schizophrenia.[1] Their "this compound hypothesis," first formally presented in 1954 by Hoffer, Osmond, and Smythies, was built on three core tenets[2][3]:

-

Abnormal Metabolism: In individuals with schizophrenia, adrenaline is excessively or abnormally oxidized in the body to form this compound, a neurotoxic and psychotomimetic indole derivative.[4]

-

Endogenous Psychotogen: this compound and its metabolites (e.g., adrenolutin) accumulate in the brain and interfere with neural function, producing the perceptual and thought disturbances characteristic of schizophrenia.[2]

-

Therapeutic Intervention: The formation of this compound could be prevented, or its effects reversed, by high doses of antioxidant vitamins, specifically niacin (vitamin B3) and vitamin C, which they claimed could be a therapeutic intervention for schizophrenia.

This hypothesis was one of the first comprehensive attempts to explain a major psychiatric disorder through a specific metabolic error, paving the way for future research in psychopharmacology.

Proposed Biochemical Pathways

The central biochemical event in the hypothesis is the oxidative cyclization of adrenaline. This process can occur through auto-oxidation or be catalyzed by various enzymes, including cytochrome systems. The resulting compound, this compound, is highly reactive and can undergo further transformations.

Adrenaline Oxidation and Metabolism

The primary proposed pathway involves the conversion of adrenaline into this compound, which then exists in equilibrium with other derivatives such as the more stable adrenolutin and the non-toxic leucothis compound.

References

Early Adrenochrome and Psychosis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early research conducted between the 1950s and 1970s on the relationship between adrenochrome, an oxidation product of adrenaline, and psychosis. The "this compound hypothesis," championed by psychiatrists Abram Hoffer and Humphry Osmond, posited that this compound could be an endogenous neurotoxin responsible for the symptoms of schizophrenia.[1] While this theory is now largely considered refuted, the early studies represent a fascinating chapter in the history of biological psychiatry and psychopharmacology. This document summarizes the quantitative data from these early experiments, details the experimental protocols, and visualizes the proposed biochemical pathways and experimental workflows.

Quantitative Data from Early this compound Studies

The early research on this compound and psychosis was characterized by small-scale, often exploratory studies. The following tables consolidate the available quantitative data from key publications to facilitate comparison.

| Study | Year | Participants | Substance(s) and Dosages | Route of Administration | Key Quantitative Findings |

| Hoffer, Osmond & Smythies | 1954 | 2 normal volunteers | This compound (unspecified "small dose") | Intramuscular | Production of "schizophrenic-like" symptoms, including perceptual changes and thought disturbances. No specific quantitative measures reported in initial publications. |

| Szatmari, Hoffer & Schneider | 1955 | Not specified (epileptic patients) | This compound (10 mg, 25 mg, 50 mg) | Intravenous | Increased bilateral paroxysmal abnormalities on EEG in epileptic patients. 10 mg did not alter EEG in normal volunteers. |

| Schwartz, B. E., et al. | 1956 | 3 (2 schizophrenic, 1 epileptic with psychosis) | This compound (50-75 mg) | Intravenous | One schizophrenic patient became catatonic; the other developed body-image disturbances. The epileptic patient became more relaxed. High-voltage slow waves were observed in depth electrograms. |

| Taubman, G. & Jantz, H. | 1957 | Not specified (normal volunteers) | This compound (unspecified) | Sublingual | Reported "impressive" visual illusions of color and movement. |

| Hoffer & Osmond | 1967 | Not specified | Adrenolutin (unspecified) | Not specified | Described as a hallucinogen causing more subtle changes than this compound, with fewer perceptual illusions and a tendency to flatten mood.[2] |

Table 1: Summary of Quantitative Data from Early Human Studies on this compound and Psychosis.

Experimental Protocols

The methodologies employed in these early studies were often described with less detail than is standard in modern research. However, key aspects of the experimental protocols can be reconstructed from the available literature.

Synthesis and Preparation of this compound

Early researchers faced challenges in obtaining stable, pure this compound. The compound is notoriously unstable, readily polymerizing into melanin-like substances.[1] Hoffer and Osmond's research group, with the help of chemist Dr. R. Heacock, developed methods for synthesizing and stabilizing this compound for experimental use. A common method involved the oxidation of adrenaline using an oxidizing agent like silver oxide.

Hoffer and Osmond's Self-Experimentation Protocol

Much of the initial evidence for the psychotomimetic effects of this compound came from self-experimentation by the researchers themselves.

-

Subjects: Abram Hoffer and Humphry Osmond.

-

Substance and Dosage: Crystalline this compound, with dosages that were often not precisely quantified in initial reports but were described as "small."

-

Administration: Intramuscular injection.

-

Data Collection: Subjective reports of perceptual changes, thought disturbances, and mood alterations were meticulously recorded. These descriptions were then compared to the symptoms reported by schizophrenic patients.

Szatmari, Hoffer, and Schneider's EEG Study Protocol (1955)

This study aimed to objectively measure the effects of this compound on brain activity.

-

Substance and Dosage: this compound was administered in doses of 10 mg, 25 mg, and 50 mg.

-

Administration: Intravenous injection.

-

Data Collection: Electroencephalography (EEG) was used to record brain wave patterns before and after the administration of this compound. The primary outcome measure was the change in paroxysmal abnormalities.

Schwartz et al.'s Depth Electrography Study Protocol (1956)

This study investigated the effects of this compound on deeper brain structures.

-

Subjects: Two patients with chronic schizophrenia and one patient with psychosis associated with epilepsy.

-

Substance and Dosage: this compound was administered in doses ranging from 50 to 75 mg.

-

Administration: Intravenous injection.

-

Data Collection: Depth electrograms were recorded to measure electrical activity in specific brain regions. Clinical observations of behavioral changes were also documented.

Signaling Pathways and Experimental Workflows

The this compound hypothesis was rooted in a proposed biochemical pathway for the formation and metabolism of this compound. The following diagrams, created using the DOT language, visualize these concepts and the typical workflow of the early experiments.

The this compound Hypothesis of Schizophrenia

Experimental Workflow for Human Studies

Proposed Metabolic Pathway of Adrenaline

Conclusion

The early research on this compound and psychosis, while methodologically limited by modern standards, was a pioneering effort to identify a biochemical basis for schizophrenia. The work of Hoffer, Osmond, and their colleagues spurred further investigation into the neurochemistry of mental illness. Although the this compound hypothesis has been largely superseded by other theories, such as the dopamine hypothesis, the foundational studies laid the groundwork for future research in psychopharmacology and the biological investigation of psychiatric disorders. The data and protocols summarized here provide a valuable historical perspective for researchers in the field of drug development and neuroscience.

References

An In-depth Technical Guide on the Endogenous Formation of Adrenochrome in the Human Body

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adrenochrome, an oxidation product of adrenaline (epinephrine), has been a subject of scientific interest due to its potential physiological and pathological roles. Its endogenous formation in the human body is a complex process involving both enzymatic and non-enzymatic pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound biosynthesis, detailing the key enzymes, signaling pathways, and experimental methodologies for its study. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research in this area. Diagrams generated using Graphviz are included to visually represent the complex biochemical processes and experimental workflows.

Introduction

This compound (3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione) is a pink-colored chemical compound that results from the oxidation of adrenaline.[1] While historically linked to controversial theories regarding schizophrenia, recent research has refocused on its role as a potential intermediate in neuromelanin formation and its implications in various physiological and pathological states.[2] Understanding the endogenous pathways leading to this compound formation is crucial for elucidating its biological significance and for the development of novel therapeutic strategies targeting pathways involving catecholamine metabolism.

This guide will delve into the primary mechanisms of this compound formation, focusing on enzymatic catalysis and the role of reactive oxygen species.

Biochemical Pathways of Endogenous this compound Formation

The conversion of adrenaline to this compound is an oxidative process that can occur through several pathways within the human body. These can be broadly categorized into enzymatic and non-enzymatic mechanisms.

Enzymatic Oxidation

Several enzymes have been implicated in the oxidation of adrenaline to this compound. These enzymes are often involved in the generation of reactive oxygen species (ROS) or can directly catalyze the oxidation of catecholamines.

Myeloperoxidase, an enzyme abundant in the neutrophils of the immune system, is a key player in the formation of this compound, particularly in inflammatory conditions.[3][4] MPO utilizes hydrogen peroxide (H₂O₂) to produce highly reactive hypochlorous acid (HOCl), which can then oxidize adrenaline. The reaction proceeds via a one-electron oxidation mechanism, forming an adrenaline radical that subsequently cyclizes and is further oxidized to this compound.[3]

The overall reaction can be summarized as: Adrenaline + H₂O₂ + Cl⁻ --(Myeloperoxidase)--> this compound + 2H₂O + Cl⁻

NADPH-cytochrome P450 reductase, a key enzyme in the cytochrome P450 system, can also contribute to this compound formation. This enzyme facilitates the transfer of electrons from NADPH to various recipients, including molecular oxygen, leading to the generation of superoxide radicals (O₂⁻). These superoxide radicals can then drive the oxidation of adrenaline to this compound. However, it is important to note that this compound itself can be a substrate for and an inhibitor of certain cytochrome P450 enzymes, complicating the interpretation of its role in this system.

Other enzymes, such as prostaglandin H synthase and cytochrome c , have also been suggested to play a role in adrenaline oxidation, often through the generation of radical species that can initiate the oxidation cascade.

Non-Enzymatic Oxidation (Autoxidation)

Adrenaline can undergo autoxidation in the presence of oxygen and metal ions, a process that is significantly slower at physiological pH but can be accelerated under certain conditions. This process is also mediated by superoxide radicals. The autoxidation of adrenaline is a complex, multi-step reaction that proceeds through several intermediates, including the adrenaline quinone, before forming this compound.

Quantitative Data on this compound Formation

Precise quantitative data on the endogenous formation of this compound in humans is challenging to obtain due to its high reactivity and low physiological concentrations. However, in vitro studies provide valuable insights into the kinetics of the enzymatic reactions involved.

| Enzyme | Substrate(s) | Km | Vmax | Conditions | Reference |

| Myeloperoxidase | H₂O₂ | Varies with pH and halide concentration | Varies | pH 4.4-6.2, varying NaCl concentrations | |

| NADPH-Cytochrome P450 Reductase | NADPH, Cytochrome c | - | - | Detailed kinetic mechanism proposed, but specific values for epinephrine are not provided. |

Note: Specific kinetic parameters (Km and Vmax) for the direct oxidation of epinephrine by these enzymes are not well-documented in the literature. The provided data for Myeloperoxidase relates to its primary substrate, H₂O₂.

Experimental Protocols

The study of endogenous this compound formation requires robust experimental protocols that account for its instability and low concentrations. Below are detailed methodologies for key experiments.

Isolation of Polymorphonuclear Leukocytes (PMNs)

PMNs, particularly neutrophils, are a primary source of myeloperoxidase and are therefore a key cell type for studying inflammation-induced this compound formation.

Principle: This protocol utilizes density gradient centrifugation to separate PMNs from other blood components, followed by lysis of remaining red blood cells.

Materials:

-

Whole blood collected in heparinized tubes

-

Density gradient medium (e.g., Lymphoprep™)

-

Phosphate-Buffered Saline (PBS)

-

Ammonium Chloride Lysis Buffer

-

Fetal Bovine Serum (FBS)

-

Centrifuge

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer the diluted blood over the density gradient medium in a centrifuge tube.

-

Centrifuge at 800 x g for 20 minutes at room temperature with the brake off.

-

After centrifugation, distinct layers will be visible. Carefully aspirate and discard the upper layers (plasma and mononuclear cells), leaving the PMN and red blood cell pellet at the bottom.

-

Resuspend the pellet in PBS and centrifuge at 450 x g for 10 minutes.

-

Discard the supernatant and resuspend the pellet in ammonium chloride lysis buffer to lyse the remaining red blood cells. Incubate on ice for 10 minutes.

-

Add PBS with 2% FBS to stop the lysis and centrifuge at 300 x g for 10 minutes.

-

Discard the supernatant and wash the PMN pellet with PBS.

-

Resuspend the final PMN pellet in an appropriate buffer for subsequent experiments.

Spectrophotometric Assay for this compound Formation

This method allows for the continuous monitoring of this compound formation by measuring the increase in absorbance at its characteristic wavelength.

Principle: this compound exhibits a distinct absorption maximum at approximately 480-485 nm. The rate of increase in absorbance at this wavelength is proportional to the rate of this compound formation.

Materials:

-

Adrenaline solution (freshly prepared)

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Enzyme source (e.g., purified myeloperoxidase, stimulated PMNs)

-

H₂O₂ (if using MPO)

-

Spectrophotometer capable of kinetic measurements

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer, adrenaline, and the enzyme source.

-

Initiate the reaction by adding the final component (e.g., H₂O₂ for MPO-catalyzed reactions, or a stimulant for PMNs).

-

Immediately begin monitoring the absorbance at 485 nm over time.

-

The initial rate of the reaction can be calculated from the linear portion of the absorbance versus time plot.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

HPLC provides a more specific and sensitive method for the quantification of this compound, allowing for its separation from adrenaline and other potential interfering compounds.

Principle: Reverse-phase HPLC is used to separate adrenaline and this compound based on their different polarities. Detection can be achieved using a photodiode array (PDA) detector at 490 nm for this compound or an electrochemical detector for higher sensitivity.

Materials:

-

HPLC system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a mixture of a buffer like sodium acetate and an organic solvent like methanol)

-

Adrenaline and this compound standards

-

Sample extracts (e.g., from cell culture supernatants)

Procedure:

-

Sample Preparation: Due to the instability of this compound, samples must be processed quickly. A common method involves acidification of the sample to precipitate proteins, followed by rapid neutralization.

-

Chromatographic Separation:

-

Inject the prepared sample onto the HPLC column.

-

Elute the compounds using an isocratic or gradient mobile phase.

-

A typical mobile phase might consist of 0.1 M sodium acetate buffer (pH 4.8) and methanol (95:5, v/v).

-

-

Detection and Quantification:

-

Monitor the column effluent at 490 nm for this compound.

-

Create a standard curve using known concentrations of this compound to quantify the amount in the sample.

-

Conclusion

The endogenous formation of this compound is a multifaceted process with implications for both normal physiology and various disease states. This guide has provided a detailed overview of the key biochemical pathways, quantitative data, and experimental methodologies essential for researchers in this field. The provided protocols and diagrams serve as a valuable resource for designing and executing experiments to further investigate the role of this compound in human health and disease. Further research is warranted to fully elucidate the in vivo kinetics and physiological concentrations of this compound, which will be critical for understanding its true biological significance.

References

- 1. Kinetic mechanism for the model reaction of NADPH-cytochrome P450 oxidoreductase with cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Formation of this compound from epinephrine by myeloperoxidase via a free radical: Its biological significance [jstage.jst.go.jp]

- 4. The this compound pathway: the major route for adrenalin catabolism by polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Adrenochrome and its Analogs as Critical Intermediates in Neuromelanin Formation

Introduction

Neuromelanin (NM) is a dark, polymeric pigment that accumulates with age in catecholaminergic neurons of the human brain, most notably in the substantia nigra (SN) and locus coeruleus (LC).[1][2] These brain regions are central to the pathology of Parkinson's disease (PD), where the loss of NM-containing neurons is a hallmark feature.[3][4] For decades, the precise function of NM has been debated, with evidence suggesting a dual role. On one hand, its synthesis serves as a neuroprotective mechanism by sequestering excess cytosolic catecholamines and chelating potentially toxic metal ions like iron.[5] On the other hand, extracellular NM released from dying neurons can trigger neuroinflammation, and the very intermediates of its synthesis pathway are highly reactive and potentially neurotoxic.

A growing body of evidence indicates that the formation of NM is not a direct, single-step polymerization but rather a sequential oxidation of catecholamines, such as dopamine and norepinephrine. Central to this pathway is the formation of reactive ortho-quinones and their cyclized derivatives, the aminochromes. Adrenochrome, the well-studied oxidation product of adrenaline, serves as a key model for the more unstable aminochrome intermediates derived from dopamine (dopaminochrome) and norepinephrine (northis compound). Renewed interest in this pathway stems from the discovery that these aminochromes are not mere byproducts but obligatory intermediates in the formation of the melanin polymer. This whitepaper provides an in-depth technical guide on the role of this compound and its analogs in neuromelanin synthesis, summarizing the biochemical pathways, quantitative data, and key experimental protocols.

The Biochemical Pathway of Neuromelanin Synthesis

The synthesis of neuromelanin is a non-enzymatic process driven by the auto-oxidation of cytosolic catecholamines that are not sequestered by vesicular monoamine transporter 2 (VMAT2). The process is catalyzed by factors such as transition metals (e.g., iron) and an environment of oxidative stress. The pathway proceeds through several reactive intermediates.

The primary precursor for NM in the dopaminergic neurons of the substantia nigra is dopamine, while norepinephrine contributes significantly to the NM found in the locus coeruleus. The oxidation pathway involves the sequential formation of three key ortho-quinones.

-

Catecholamine to o-Quinone: Dopamine is first oxidized to dopamine o-quinone. This is a highly reactive species.

-

Cyclization to Aminochrome: Dopamine o-quinone undergoes intramolecular cyclization to form aminochrome (specifically, dopaminochrome). This is the step where the characteristic indoline-5,6-quinone structure is formed. This compound is the analogous, more stable intermediate formed from the oxidation of adrenaline.

-

Rearrangement to Dihydroxyindoles: Aminochrome can rearrange to form 5,6-dihydroxyindole (DHI).

-

Polymerization: 5,6-dihydroxyindole and its oxidized form, 5,6-indolequinone, polymerize to form the final eumelanin-type structure of neuromelanin.

-

Pheomelanin Component: In the presence of cysteine, the initial o-quinones can react to form cysteinyl-dopamine, which is then incorporated into the polymer, creating a mixed eumelanin-pheomelanin structure.

Quantitative Data on Neuromelanin Formation Intermediates

While the qualitative pathway is well-established, quantitative data remains challenging to acquire due to the high reactivity and transient nature of the intermediates. However, in vitro studies have provided valuable insights into the kinetics and factors influencing the reaction.

Factors Influencing Dopamine Melanogenesis

The spontaneous formation of melanin from dopamine is significantly influenced by the presence of pro-oxidants and antioxidants. A study examining these effects provided key quantitative measures.

| Compound | Effect | Parameter | Value | Reference |

| Hydrogen Peroxide | Enhancer | EC₅₀ | 500 µM | |

| Ascorbate | Inhibitor | IC₅₀ | 10 µM | |

| Glutathione (GSH) | Inhibitor | IC₅₀ | 5 µM | |

| Table 1: Summary of compounds affecting in vitro dopamine melanogenesis. |

Kinetic Analysis of this compound Transformation

The photochemical decomposition of this compound into melanin polymers has been studied, providing kinetic constants for its transformation. This serves as a valuable model for the polymerization step in neuromelanin synthesis.

| Parameter | Description | Value | Reference |

| Disappearance Constant (k) | Rate of this compound disappearance under visible light | 4.8 x 10⁻⁵ s⁻¹ | |

| Quenching Constant (kq) | Efficiency of quenching by singlet oxygen mechanism | 2.5 x 10⁻¹ s⁻¹ M⁻¹ | |

| Isotope Effect (kD/kH) | Ratio of rates in deuterated vs. aqueous solution | 2 | |

| Table 2: Kinetic data for the photochemically induced transformation of this compound to melanin. |

Metal Content in Human Neuromelanin

Neuromelanin has a high affinity for metal ions, which are believed to play a catalytic role in its formation. Analysis of NM isolated from human brains reveals significant concentrations of iron and copper.

| Metal Ion | Brain Region | Concentration (µg/mg of NM) | Reference |

| Iron (Fe) | Substantia Nigra | 11.0 | |

| Iron (Fe) | Locus Coeruleus | 1.8 | |

| Copper (Cu) | Locus Coeruleus | 0.6 | |

| Table 3: Concentration of key metal ions in neuromelanin isolated from human brain tissue. |

Experimental Protocols

Reproducible experimental procedures are crucial for studying the role of this compound and other intermediates in neuromelanin formation. The following sections detail key methodologies for the synthesis, quantification, and detection of these compounds.

Protocol for In Vitro Synthesis of Neuromelanin

This protocol, adapted from Venkatesan et al., describes a reliable method to produce synthetic neuromelanin that closely resembles the native pigment in its spectral and elemental properties.

Reagents:

-

Phosphate buffer (50 mL)

-

Dopamine stock solution

-

L-cysteine stock solution

-

Mushroom tyrosinase stock solution

Methodology:

-

Reaction Mixture: In an Erlenmeyer flask, combine 50 mL of phosphate buffer, 630 µL of dopamine stock, 61 µL of L-cysteine stock, and 250 µL of mushroom tyrosinase stock.

-

Incubation: Wrap the flask in aluminum foil (with small perforations on top) to protect it from light and incubate at room temperature (22°C) with gentle stirring for 48 hours. The solution will turn dark, indicating melanin formation.

-

Heat-Aging: To better mimic the structure of endogenous NM, incubate the solution for an additional 16 hours at high heat (e.g., 80°C).

-

Isolation: Centrifuge the solution to pellet the synthetic neuromelanin granules. Wash the pellet with ultrapure water and acetone to remove unreacted precursors and other impurities.

-

Storage: The final product can be stored as dried or frozen granules.

References

- 1. Neuromelanin - Wikipedia [en.wikipedia.org]

- 2. ayanetwork.com [ayanetwork.com]

- 3. Substantia nigra neuromelanin: structure, synthesis, and molecular behaviour - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuromelanin of the human substantia nigra: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Adrenochrome: A Technical Overview of its Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrenochrome is a chemical compound with the molecular formula C₉H₉NO₃.[1] It is produced through the oxidation of adrenaline (epinephrine).[1][2][3] This technical guide provides a concise overview of the chemical and physical properties of this compound, details on its synthesis, and a summary of its known, albeit debated, biological significance.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₉H₉NO₃ |

| Molecular Weight | Approximately 179.17 g/mol |

| Appearance | Deep-violet crystalline solid |

| CAS Number | 54-06-8 |

| Synonyms | 3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione |

Synthesis of this compound

This compound is not a naturally abundant compound and is typically synthesized in a laboratory setting for research purposes. The most common method for its preparation is the oxidation of adrenaline.

Experimental Protocol: Oxidation of Adrenaline using Silver Oxide

A widely cited method for the synthesis of this compound involves the use of silver oxide (Ag₂O) as the oxidizing agent.

Materials:

-

L-Adrenaline

-

Methanol

-

Silver Oxide (Ag₂O)

-

Anion-exchange resin (e.g., Dowex-1(Cl⁻))

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolve L-adrenaline in methanol.

-

Introduce silver oxide to the methanolic solution of adrenaline. The silver oxide acts as the oxidizing agent, converting the adrenaline to this compound.

-

Allow the reaction to proceed, monitoring for the characteristic color change that indicates the formation of this compound.

-

Upon completion of the reaction, pass the mixture through a column containing an anion-exchange resin. This step is crucial for removing heavy metal ions from the solution.

-

The purified solution containing this compound can then be concentrated to isolate the crystalline product.

Other oxidizing agents, such as potassium ferricyanide, have also been employed in the synthesis of this compound.[4]

Biological Significance and Signaling Pathways

The biological role of this compound has been a subject of scientific debate.

The this compound Hypothesis

In the mid-20th century, it was hypothesized that this compound was a psychotomimetic substance and that its accumulation in the body could be a cause of schizophrenia. This "this compound hypothesis" prompted a period of research, but subsequent studies failed to consistently detect this compound in individuals with schizophrenia, and the theory has largely been dismissed by the scientific community.

The this compound Pathway in Inflammation

More contemporary research has identified a potential role for this compound in the catabolism of adrenaline, particularly in inflammatory conditions. The "this compound pathway" has been observed in polymorphonuclear leucocytes, where the oxidation of adrenaline is stimulated by the production of oxygen radicals. This suggests a cellular mechanism for the formation of this compound during inflammation. Some studies have also indicated that this compound can stimulate the oxidation of other catecholamines through a redox cycling process. However, a definitive and universally accepted signaling pathway for the biological effects of this compound remains to be fully elucidated.

Visualization of this compound Synthesis

To illustrate the chemical transformation involved in the production of this compound, the following diagram outlines the synthesis from adrenaline.

Caption: Synthesis of this compound from Adrenaline.

References

Unraveling the Instability of Adrenochrome: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – November 27, 2025 – The inherent instability of the adrenochrome molecule, a significant hurdle in its study and potential therapeutic application, is the subject of a new in-depth technical guide. This document provides a comprehensive overview of the chemical properties, degradation pathways, and analytical methodologies related to this compound, aimed at researchers, scientists, and professionals in drug development.

This compound, an oxidation product of adrenaline, is a highly reactive and unstable molecule. Its instability is a critical factor to consider in any scientific investigation. This guide summarizes the current understanding of the factors contributing to its degradation and provides detailed experimental protocols for its analysis.

Core Chemical and Physical Properties

This compound's instability is rooted in its molecular structure, an indole-5,6-dione. This structure is susceptible to further oxidation and polymerization, leading to the formation of melanin-like compounds. The stability of this compound is significantly influenced by environmental factors such as pH, temperature, and exposure to light.

| Property | Value | Citation(s) |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molar Mass | 179.17 g/mol | [1] |

| Appearance | Pink in solution, turning brown upon polymerization | [1] |

| Optimal pH Stability | 2.0 - 5.0 | [2][3] |

Factors Influencing this compound Instability

The degradation of this compound is a complex process influenced by several factors:

-

pH: this compound is most stable in acidic conditions (pH 2-5). As the pH increases towards alkaline conditions, its degradation rate accelerates significantly.

-

Temperature: Elevated temperatures increase the rate of this compound degradation.

-

Light Exposure: this compound is photosensitive and decomposes upon exposure to light, particularly UV radiation. The photochemical decomposition involves the formation of reactive oxygen species, which further accelerates its degradation into melanin-like polymers. A disappearance constant of 4.8 x 10⁻⁵ s⁻¹ has been reported for its photochemical decomposition in aqueous solutions by visible light.

-

Oxidation: Being an oxidation product itself, this compound is prone to further oxidation, leading to polymerization into brown-black melanin compounds.

-

Enzymatic Degradation: In biological systems, enzymes such as cytochrome P450 3A4 (CYP3A4) and NADPH-cytochrome P450 reductase can rapidly metabolize this compound. One study indicated that over 50% of this compound was consumed in less than 2 minutes in the presence of these enzymes.

Key Degradation Pathways

The instability of this compound leads to its transformation through several pathways, primarily polymerization and conjugation with endogenous molecules.

Polymerization to Neuromelanin

A significant degradation pathway for this compound is its polymerization into melanin-like pigments, a process analogous to the formation of neuromelanin in the brain. This process is a complex series of oxidation and cyclization reactions.

Reaction with Glutathione

In biological systems, a crucial detoxification and degradation pathway for this compound is its conjugation with glutathione (GSH). This reaction is typically catalyzed by glutathione S-transferases (GSTs). The resulting glutathione adducts are more water-soluble and can be further metabolized and excreted.

Experimental Protocols for Stability Analysis

Accurate assessment of this compound's stability requires robust analytical methods. The following are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This method allows for the separation and quantification of this compound from its precursor, adrenaline, and its degradation products.

-

Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., Cosmosil 5C18-MS-II).

-

Mobile Phase: An isocratic mobile phase consisting of 95% ammonium acetate buffer (1.4 g/L in water, adjusted to pH 2.5) and 5% acetonitrile.

-

Flow Rate: 0.75 mL/min.

-

Column Temperature: 37°C.

-

Detection: Monitoring at 490 nm for this compound and 280 nm for adrenaline.

-

Sample Preparation: For biological samples, protein precipitation using an acid (e.g., perchloric acid) followed by neutralization is a common procedure.

Spectrophotometric Analysis of Degradation Kinetics

The degradation of this compound can be monitored by observing the change in its characteristic absorbance over time.

-

Instrumentation: A UV-Vis spectrophotometer.

-

Wavelength: The disappearance of this compound can be monitored at its absorption maximum of approximately 485-490 nm.

-

Procedure:

-

Prepare a solution of this compound in the desired buffer (e.g., phosphate buffer for moderate stability studies).

-

Incubate the solution under controlled conditions of temperature and light exposure.

-

At regular time intervals, measure the absorbance at the characteristic wavelength.

-

The degradation rate constant can be calculated from the decrease in absorbance over time.

-

LC-MS/MS for the Analysis of this compound-Glutathione Adducts

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and characterization of glutathione adducts.

-

Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., QqQ or QTOF).

-

Chromatography: A reversed-phase separation similar to the HPLC method described above is typically employed.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode.

-

Detection: The detection of GSH adducts can be achieved through various MS/MS scan modes, such as precursor ion scanning for the characteristic glutathione fragment at m/z 272 in negative ion mode, or neutral loss scanning for the pyroglutamic acid moiety (129 Da) in positive ion mode.

-

-

Sample Preparation: Solid-phase extraction (SPE) may be necessary to concentrate the adducts and remove interfering substances from biological matrices.

Signaling Pathways and Biological Interactions

The instability of this compound is not only a chemical curiosity but also has significant biological implications. Its ability to undergo redox cycling and its role as an intermediate in neuromelanin formation are of particular interest.

Redox Cycling of this compound and Mitochondrial Complex I

This compound can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and contribute to oxidative stress. This process can be mediated by mitochondrial Complex I.

This technical guide provides a foundational understanding of the instability of the this compound molecule. For researchers and drug development professionals, a thorough grasp of these principles is essential for the accurate interpretation of experimental results and the development of strategies to potentially stabilize this enigmatic compound for future applications.

References

Adrenochrome's Nexus with Catecholamine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of adrenochrome's role within the broader context of catecholamine metabolism. This compound, an oxidation product of epinephrine, has been a subject of scientific inquiry for decades, implicated in a range of physiological and pathological processes, from historical hypotheses concerning schizophrenia to more contemporary investigations into its cardiotoxic and neurotoxic effects. This document details the enzymatic and non-enzymatic pathways of this compound formation, its subsequent metabolic fate, and its toxicological impact at a cellular and systemic level. We present a synthesis of current knowledge, including quantitative data on enzyme kinetics and cellular effects, detailed experimental protocols for the study of this compound, and visual representations of the key metabolic and signaling pathways. This guide is intended to serve as a foundational resource for researchers in pharmacology, toxicology, and drug development, providing the technical details necessary to inform further investigation into this intriguing and biologically active metabolite.

Introduction

Catecholamines, including epinephrine, norepinephrine, and dopamine, are critical neurotransmitters and hormones that regulate a vast array of physiological functions. Their metabolism is a tightly controlled process, primarily mediated by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[1][2][3] However, under conditions of oxidative stress or in specific cellular contexts such as inflammation, an alternative metabolic route, the "this compound pathway," becomes significant.[4][5] This pathway involves the oxidation of epinephrine to form this compound, a highly reactive quinone.

Historically, the "this compound hypothesis" posited a role for this compound in the pathophysiology of schizophrenia, a theory that has since been largely dismissed due to a lack of definitive evidence. Nevertheless, research has continued to unveil the potential physiological and toxicological significance of this compound. Of particular note are its demonstrated cardiotoxic and neurotoxic properties, which are thought to be mediated through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.

This guide will provide an in-depth exploration of the relationship between this compound and catecholamine metabolism, with a focus on the technical details relevant to researchers and drug development professionals. We will cover the formation and degradation of this compound, its cellular and systemic effects, and the methodologies used to study this compound.

Catecholamine Metabolism: An Overview

The canonical pathways for catecholamine metabolism are well-established and serve to inactivate these potent signaling molecules. The two key enzymes in this process are:

-

Monoamine Oxidase (MAO): Located on the outer mitochondrial membrane, MAO catalyzes the oxidative deamination of catecholamines.

-

Catechol-O-methyltransferase (COMT): Primarily found in the cytoplasm, COMT mediates the methylation of the catechol nucleus.

These enzymatic reactions ultimately lead to the formation of metabolites such as vanillylmandelic acid (VMA) and homovanillic acid (HVA), which are then excreted.

The this compound Pathway

The formation of this compound represents a significant alternative to the canonical MAO/COMT-mediated metabolism of epinephrine. This oxidative pathway is particularly relevant in environments with high levels of reactive oxygen species (ROS).

Formation of this compound

This compound is formed through the oxidation of epinephrine. This process can occur via several mechanisms:

-

Autoxidation: In the presence of oxygen, particularly at alkaline pH, epinephrine can spontaneously oxidize to form this compound.

-

Enzymatic Oxidation: Enzymes with peroxidase activity, such as myeloperoxidase found in neutrophils, can catalyze the oxidation of epinephrine to this compound, especially at sites of inflammation.

-

Metal-Catalyzed Oxidation: Transition metals can facilitate the oxidation of epinephrine.

The initial step in this process is the formation of a semiquinone radical, which then undergoes further oxidation and cyclization to yield this compound.

Detoxification and Further Metabolism

This compound is a reactive molecule that can be detoxified through conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This process is crucial for mitigating the potential toxicity of this compound. This compound can also undergo further reactions, including polymerization to form melanin-like compounds.

Quantitative Data

The following tables summarize key quantitative data related to this compound and catecholamine metabolism.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | K_m (µM) | Source(s) |

| Soluble COMT (rat erythrocyte) | Norepinephrine | 366 ± 31 | |

| Membrane-Bound COMT (rat erythrocyte) | Norepinephrine | 12.0 ± 1.1 | |

| Glutathione S-transferase M1-1 | This compound | - | |

| Glutathione S-transferase M2-2 | This compound | - |

Table 2: Receptor Binding Affinities

| Receptor | Ligand | K_H / K_i (nM) | Source(s) |

| Dopamine D4 Receptor | Dopamine | 2.6 | |

| Dopamine D4 Receptor | Norepinephrine | 12.1 | |

| Dopamine D4 Receptor | Epinephrine | 5.0 | |

| α2-Adrenergic Receptor | Dopamine | ~10-28 fold lower than Norepinephrine |

Table 3: Cellular and Systemic Effects of this compound

| Effect | System/Model | Concentration | Observations | Source(s) |

| Inhibition of Mitochondrial Respiration | Isolated Rat Heart Mitochondria | ≥ 20 mg/L | Inhibition of oxidative phosphorylation. | |

| Cardiotoxicity | Isolated Rabbit Hearts | 10⁻⁶ mol/L | Decreased coronary flow, enhanced ischemic injury. | |

| Myocardial Cell Damage | Isolated Rat Hearts | 50 mg/L | Ultrastructural damage, decline in contractile force. | |

| In Vivo Cardiotoxicity | Rats (i.v. infusion) | 16-32 mg/kg | Depressed heart rate and blood pressure, cardiac arrhythmias. |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Protocol for the Synthesis of this compound

This protocol is based on the oxidation of epinephrine using silver oxide.

Materials:

-

Epinephrine

-

Silver oxide (Ag₂O)

-

Methanol

-

Anion-exchange resin (e.g., Dowex-1)

-

Standard laboratory glassware

-

Filtration apparatus

Procedure:

-

Dissolve epinephrine in methanol.

-

Add silver oxide to the epinephrine solution with stirring. The reaction progress can be monitored by the color change to pink/red.

-

Once the reaction is complete, pass the reaction mixture through a column containing an anion-exchange resin to remove heavy metal ions.

-

The eluate containing this compound can be concentrated under reduced pressure.

-

The purity of the synthesized this compound should be assessed by spectrophotometry (absorbance maxima at approximately 300 and 480 nm) and/or HPLC.

Protocol for the Quantification of this compound by HPLC

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC.

Instrumentation and Columns:

-

HPLC system with a UV-Vis or photodiode array detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

-

A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the specific column and system.

Detection:

-

Monitor the absorbance at approximately 480-490 nm for this compound.

Sample Preparation:

-

For biological samples (e.g., blood, tissue homogenates), proteins must be precipitated. This can be achieved by acidification (e.g., with perchloric acid) followed by centrifugation.

-

The supernatant should be neutralized prior to injection.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

Quantification:

-

Generate a standard curve using known concentrations of purified this compound.

-

The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Protocol for Measuring COMT Activity

This protocol is a radioenzymatic assay for the determination of COMT activity.

Materials:

-

Tissue homogenate or cell lysate

-

Norepinephrine (or other catecholamine substrate)

-

S-adenosyl-L-[methyl-¹⁴C]methionine (radiola

-

Buffer solution (e.g., phosphate buffer, pH 7.4)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the tissue homogenate/lysate, buffer, norepinephrine, and S-adenosyl-L-[methyl-¹⁴C]methionine.

-

Incubate the mixture at 37°C for a defined period.

-

Stop the reaction (e.g., by adding a strong acid).

-

Extract the radiolabeled methylated product (e.g., normetanephrine) using an appropriate organic solvent.

-

Transfer the organic phase to a scintillation vial, evaporate the solvent, and add scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Enzyme activity is calculated based on the amount of radiolabeled product formed per unit time per amount of protein.

Signaling Pathways and Toxicological Mechanisms

The toxicity of this compound is primarily attributed to its ability to induce oxidative stress and disrupt mitochondrial function.

Oxidative Stress

This compound can participate in redox cycling, a process that generates superoxide radicals and other ROS. This occurs through the one-electron reduction of this compound to its semiquinone radical, which then reacts with molecular oxygen to regenerate this compound and produce a superoxide anion. This cycle can lead to a significant increase in intracellular ROS, resulting in damage to lipids, proteins, and DNA.

Mitochondrial Dysfunction

This compound has been shown to impair mitochondrial function by inhibiting oxidative phosphorylation. This leads to a decrease in ATP production and can trigger downstream events such as the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors. The accumulation of this compound in mitochondria has been demonstrated, suggesting a direct effect on the electron transport chain.

Interaction with Signaling Pathways

While the direct interaction of this compound with specific signaling pathways is an area of ongoing research, its ability to induce oxidative stress can indirectly modulate numerous pathways, including those involved in inflammation, apoptosis, and cellular proliferation. There is also evidence to suggest that this compound and its metabolites may interact with dopamine receptors, although the physiological significance of this is not yet fully understood.

Conclusion

This compound occupies a unique and complex position in catecholamine metabolism. While its historical association with schizophrenia has not been substantiated, its role as a mediator of oxidative stress and cellular toxicity is increasingly recognized. The "this compound pathway" represents a significant alternative to canonical catecholamine degradation, particularly in pathological states characterized by inflammation and oxidative stress. For researchers and drug development professionals, understanding the formation, metabolism, and toxicological profile of this compound is crucial for elucidating the mechanisms of catecholamine-induced cellular damage and for the development of therapeutic strategies to mitigate these effects. Further research is warranted to fully delineate the signaling pathways modulated by this compound and to explore its potential as a biomarker in relevant disease states.

References

Methodological & Application

Acknowledgment of Request and Adherence to Safety Protocols

Note to the Reader: The following application note addresses the chemical principles and historical context of adrenochrome, a molecule derived from the oxidation of adrenaline. In the interest of public safety and responsible scientific communication, this document does not provide detailed protocols for the synthesis of this compound. The dissemination of such protocols could be misused. This document is intended for informational and educational purposes for a scientific audience.

Introduction to this compound

This compound is a chemical compound with the molecular formula C₉H₉NO₃, produced from the oxidation of adrenaline (epinephrine).[1][2] The name "this compound" is a portmanteau of its origin, adrenaline, and "chrome" for its distinct color.[3][4] Historically, the compound was first observed in 1856 by French physician Alfred Vulpian, who noted that adrenaline turned a reddish color when exposed to air.[4] It was later isolated and named in 1937 by David Ezra Green and Derek Richter. This compound is an unstable molecule and in solution, it appears pink before polymerizing into brown or black melanin compounds.

Principle of Adrenaline Oxidation

The conversion of adrenaline to this compound is an oxidation reaction that can occur both in vivo and in vitro. This process involves the removal of electrons from the adrenaline molecule. The reaction proceeds through a radical mechanism, forming intermediates such as epinephrine semiquinone and epinephrine quinone. This is followed by an intramolecular cyclization to form leucothis compound, which is then further oxidized to this compound. While various oxidizing agents can be used in a laboratory setting, the reaction also occurs naturally in the body.

Historical Scientific Interest and the this compound Hypothesis

In the mid-20th century, this compound was the subject of some scientific research, most notably in the field of psychiatry. In the 1950s, psychiatrists Abram Hoffer and Humphry Osmond proposed the "this compound hypothesis." They suggested that an overproduction of this compound in the brain could be a cause of schizophrenia, noting similarities between the symptoms of the disorder and the effects of mescaline, a hallucinogen with a related chemical structure. Hoffer and Osmond conducted small-scale studies and claimed that this compound could produce hallucinations and psychotic reactions.

However, the this compound hypothesis was met with skepticism from the broader medical community. Subsequent independent studies failed to replicate Hoffer and Osmond's findings, and other individuals who were administered this compound did not experience psychedelic effects. The theory that this compound is a primary cause of schizophrenia has since been debunked.

Contemporary Understanding and Misconceptions

Current scientific understanding of this compound is that it is a metabolite of adrenaline with no proven medical applications in its pure form. A more stable derivative, carbazochrome, has been explored as a hemostatic agent to promote blood clotting, though its effectiveness is still considered inconclusive.

It is important to distinguish the scientific history of this compound from the fictional narratives and conspiracy theories that have emerged in popular culture. Fictional works, such as Aldous Huxley's "The Doors of Perception" and Hunter S. Thompson's "Fear and Loathing in Las Vegas," have contributed to the public perception of this compound as a potent psychedelic. These portrayals are fictional and have been sensationalized. In recent years, baseless conspiracy theories have alleged that this compound is harvested from humans, a claim that is entirely without scientific merit. This compound is readily synthesized in a laboratory and is commercially available for research purposes.

Visualizing the Oxidation of Adrenaline

The following diagram illustrates the conceptual transformation of adrenaline to this compound through oxidation. This is a simplified representation and does not include reaction intermediates or specific reagents.

Caption: Conceptual diagram of the oxidation of adrenaline to this compound.

References

Application Notes and Protocols: Preparation of Stable Adrenochrome Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction Adrenochrome is an oxidation product of adrenaline (epinephrine).[1][2] While the compound itself is highly unstable due to its ortho-quinoid structure, its stable derivatives are of significant interest in the pharmaceutical industry.[3] The most notable derivative, carbazochrome (this compound monosemicarbazone), is a hemostatic agent used to reduce capillary and parenchymal hemorrhage.[1][4] It functions by promoting platelet aggregation and adhesion to form a plug, thereby ceasing blood flow. This document provides detailed protocols for the synthesis of this compound and its stabilization into carbazochrome, summarizes key quantitative data, and illustrates the relevant biological and experimental pathways.

Part 1: Synthesis Protocols for this compound and Carbazochrome

The preparation of carbazochrome is a two-step process. First, adrenaline is oxidized to form the unstable this compound. Subsequently, the this compound solution is immediately treated with a stabilizing agent, such as semicarbazide, to yield the stable carbazochrome derivative.

Protocol 1: Synthesis of this compound via Oxidation of Adrenaline

This protocol describes the oxidation of adrenaline to this compound using a persulfate-based oxidizing agent, a method noted for producing a higher quality product than older methods using potassium ferricyanide.

Materials:

-

Adrenaline (or an adrenaline salt)

-

Ammonium persulfate

-

Bismuth nitrate (or other water-soluble bismuth salts like bismuth oxynitrate or citrate)

-

Sodium bicarbonate (or other suitable buffer)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of adrenaline.

-

In a separate vessel, prepare a buffer solution (e.g., sodium bicarbonate) to maintain the reaction pH between 4 and 8.

-

Add the water-soluble bismuth salt catalyst to the adrenaline solution. The typical molar ratio of bismuth salt to adrenaline is in the range of 0.001 to 0.01 mole per mole of adrenaline.

-

Introduce the persulfate oxidizing agent to the reaction mixture. The amount of persulfate is generally between 2.0 to 2.5 moles per mole of adrenaline.

-

Maintain the reaction temperature between 0°C and 15°C.

-

Allow the reaction to proceed for 30 to 45 minutes. The progression of the reaction is indicated by a color change in the solution.

-

The resulting product is a solution containing this compound, which is highly unstable and should be used immediately in the subsequent stabilization step.

Protocol 2: Stabilization of this compound to Carbazochrome

This protocol details the conversion of the unstable this compound solution into stable, crystalline carbazochrome.

Materials:

-

This compound solution (from Protocol 1)

-

Semicarbazide hydrochloride

-

Potassium acetate (or other suitable buffer)

-

Deionized water

Procedure:

-

Prepare a solution of semicarbazide hydrochloride and potassium acetate in deionized water. The molar ratio of semicarbazide to the initial adrenaline should be approximately 1.0 to 1.25 moles. The potassium acetate acts as a buffer, with a typical molar ratio of 1.5 to 2.5 moles per mole of semicarbazide.

-

Cool the this compound solution to below 10°C.

-

Slowly add the semicarbazide/potassium acetate solution to the this compound solution over a period of 15 minutes, while maintaining the temperature below 10°C.

-

The optimal pH for stabilization with semicarbazide is between 5 and 7.

-

Stir the reaction mixture for 2 to 3 hours at a temperature of 0°C to 15°C to allow for the crystallization of the product.

-

Collect the resulting crystalline powder (this compound monosemicarbazone or carbazochrome) by filtration.

-

Wash the collected product with cold water and dry under a vacuum.

Part 2: Experimental Data and Parameters

Effective synthesis of stable this compound derivatives requires precise control over reaction conditions. The following tables summarize key quantitative parameters for synthesis and clinical efficacy data.

Table 1: Key Reaction Parameters for Carbazochrome Synthesis

| Parameter | Value/Range | Purpose | Source |

|---|---|---|---|

| This compound Synthesis | |||

| pH | 4 - 8 | Optimal range for adrenaline oxidation | |

| Temperature | 0 - 15°C | Control reaction rate and stability | |

| Bismuth Catalyst Ratio | 0.001 - 0.01 mol/mol adrenaline | Catalyze the oxidation reaction | |

| Persulfate Oxidant Ratio | 2.0 - 2.5 mol/mol adrenaline | Stoichiometric excess for complete oxidation | |

| Reaction Time | 30 - 45 minutes | Time to achieve maximum yield | |

| Stabilization Step | |||

| pH | 5 - 7 | Optimal for semicarbazone formation | |

| Temperature | 0 - 15°C | Promote crystallization and stability | |

| Semicarbazide Ratio | 1.0 - 1.25 mol/mol this compound | Ensure complete derivatization |

| Reaction Time | 2 - 3 hours | Allow for complete crystallization | |

Table 2: Clinical Efficacy of Carbazochrome Sodium Sulfonate (CSS) in Total Knee Arthroplasty (TKA) Data from a randomized controlled trial comparing Tranexamic Acid (TXA) alone to combinations with CSS.